D-(+)-Raffinose pentahydrate
Overview
Description
D-(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose. It is commonly found in various plants, including beans, cabbage, brussels sprouts, broccoli, and whole grains. This compound is known for its role in plant metabolism and its use as a functional ingredient in food and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-(+)-Raffinose pentahydrate can be synthesized through enzymatic reactions involving the transfer of galactose from sucrose to melibiose. The enzyme α-galactosidase catalyzes this reaction under specific conditions, including optimal pH and temperature.
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The process includes:
Extraction: Plant materials are crushed and treated with water or ethanol to extract raffinose.
Purification: The extract is then purified using techniques such as crystallization, filtration, and chromatography to obtain pure this compound.
Crystallization: The purified compound is crystallized to form pentahydrate crystals.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of the enzyme α-galactosidase, breaking down into galactose, glucose, and fructose.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, this compound can participate in such reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: α-Galactosidase enzyme, optimal pH (around 4.5-5.5), and temperature (around 37°C).
Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products:
Hydrolysis: Galactose, glucose, and fructose.
Oxidation: Depending on the conditions, various oxidized derivatives of the constituent sugars.
Scientific Research Applications
D-(+)-Raffinose pentahydrate has diverse applications in scientific research:
Chemistry: Used as a standard for calibrating analytical instruments and studying carbohydrate chemistry.
Biology: Investigated for its role in plant physiology, particularly in stress responses and seed germination.
Medicine: Explored for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the food industry as a sweetener and stabilizer, and in pharmaceuticals for its cryoprotective properties.
Mechanism of Action
D-(+)-Raffinose pentahydrate exerts its effects primarily through its role as a carbohydrate source. In biological systems, it is hydrolyzed by α-galactosidase, releasing galactose, glucose, and fructose, which are then utilized in various metabolic pathways. Its prebiotic effect is attributed to its ability to promote the growth of beneficial gut bacteria by serving as a fermentable substrate.
Comparison with Similar Compounds
Stachyose: Another oligosaccharide composed of four monosaccharides (two galactose units, one glucose, and one fructose).
Verbascose: A pentasaccharide with three galactose units, one glucose, and one fructose.
Comparison:
Uniqueness: D-(+)-Raffinose pentahydrate is unique in its specific trisaccharide structure, which influences its solubility, sweetness, and prebiotic properties.
Solubility: Compared to stachyose and verbascose, this compound has different solubility characteristics, making it suitable for specific applications in food and pharmaceuticals.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;;;;;/m1...../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITMAWRCWSHCRW-PFQJHCPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O21 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035270 | |
Record name | Raffinose, pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS] | |
Record name | Raffinose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17095 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
512-69-6, 17629-30-0 | |
Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Raffinose, pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Raffinose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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